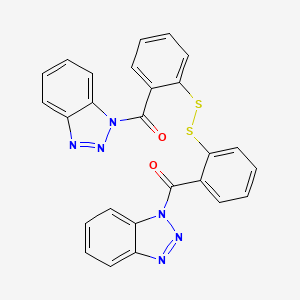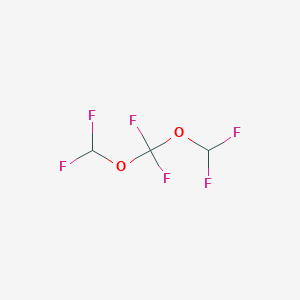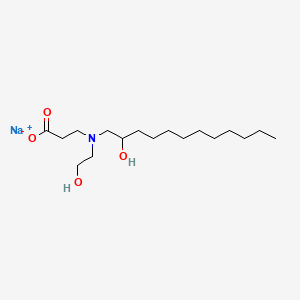
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is a synthetic compound that belongs to the class of surfactants Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate typically involves the reaction of beta-alanine with 2-hydroxydodecylamine and 2-hydroxyethylamine in the presence of a sodium base. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: A suitable solvent such as water or an organic solvent like ethanol.
Catalyst: A catalyst may be used to speed up the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters would be optimized to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
作用机制
The mechanism of action of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate involves its ability to interact with lipid membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and increasing permeability. This property makes it useful in applications such as drug delivery and cell biology.
相似化合物的比较
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different chemical structure.
Cocamidopropyl betaine: Another surfactant used in personal care products with a different molecular structure.
Uniqueness
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is unique due to its specific combination of hydroxyl and beta-alanine groups, which may confer distinct properties such as enhanced biocompatibility and specific interactions with biological molecules.
属性
CAS 编号 |
70521-74-3 |
|---|---|
分子式 |
C17H34NNaO4 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
sodium;3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoate |
InChI |
InChI=1S/C17H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22;/h16,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 |
InChI 键 |
AWEMLNGDYQCSIB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


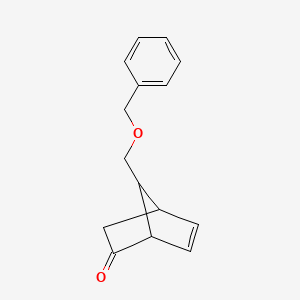
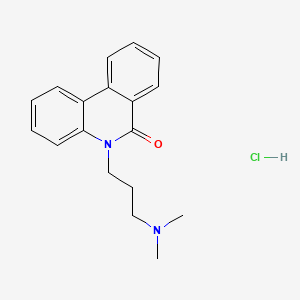
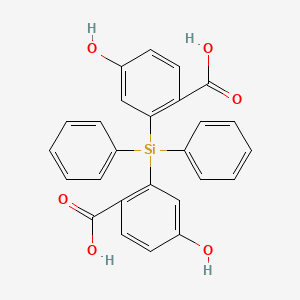
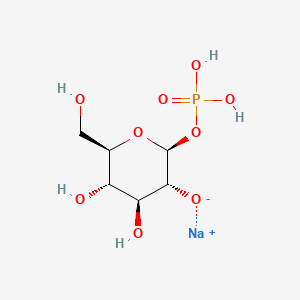
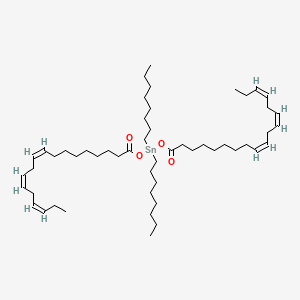
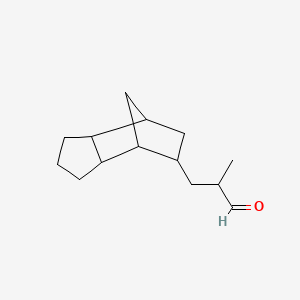

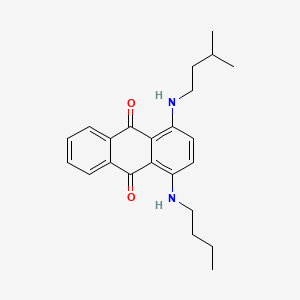
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

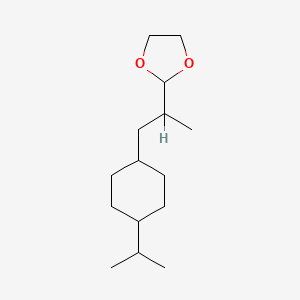
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
